Deacetyldiltiazem (M1) is a major pharmacologically active metabolite of the calcium channel blocker Diltiazem. [, , , , , , , , , ] While not administered directly as a drug itself, its presence as a metabolite necessitates its study in various scientific contexts. Research on Deacetyldiltiazem primarily focuses on its formation, pharmacokinetic properties, and potential implications for understanding Diltiazem's overall effects.
Deacetyldiltiazem is derived from diltiazem through metabolic processes in the body. It is classified under the category of pharmaceutical metabolites, specifically as a calcium antagonist. This classification highlights its role in modulating calcium ion influx across cell membranes, which is crucial in the management of cardiovascular conditions.
The synthesis of deacetyldiltiazem can occur through the metabolic pathways involving diltiazem, primarily via hydrolysis and deacetylation reactions. The enzymatic conversion is facilitated by liver enzymes such as cytochrome P450, which play a significant role in drug metabolism.
Deacetyldiltiazem possesses a complex molecular structure characterized by:
Deacetyldiltiazem participates in several chemical reactions:
The mechanism of action for deacetyldiltiazem involves:
The physical and chemical properties of deacetyldiltiazem include:
Deacetyldiltiazem has several scientific applications:
Research indicates that deacetyldiltiazem retains significant pharmacological activity, contributing to the therapeutic effects observed with diltiazem treatment. Its role in drug interactions and effects on pharmacokinetics are areas of ongoing study.
Deacetyldiltiazem (also designated N-desacetyl diltiazem, DAD, or M1) is the principal pharmacologically active metabolite of the calcium channel blocker diltiazem, a benzothiazepine derivative widely used in managing cardiovascular conditions. Formed via hepatic deacetylation of the parent drug, deacetyldiltiazem retains approximately 40–50% of diltiazem’s calcium channel blocking activity while exhibiting distinct pharmacokinetic and pharmacodynamic properties [1] [4] [9]. This metabolite contributes significantly to diltiazem’s extended therapeutic effects, particularly during chronic therapy, due to its accumulation and longer elimination half-life compared to the parent compound [4] [9].
Structurally, deacetyldiltiazem lacks the acetyl group at the 3-hydroxy position of the benzothiazepine ring (see Table 1). This modification reduces steric hindrance, potentially enhancing its interaction with L-type calcium channels—voltage-gated channels critical for calcium influx into cardiac and vascular smooth muscle cells. Like diltiazem, deacetyldiltiazem binds to the extracellular α1C subunit of these channels, specifically interacting with the S5-S6 linker in domain IV and/or the S6 segment in domain III [4]. This binding inhibits calcium ion influx during depolarization, resulting in:
Table 1: Structural and Chemical Properties of Deacetyldiltiazem
Property | Value | Source/Reference |
---|---|---|
Chemical Name | (2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | [3] [8] |
Molecular Formula | C₂₀H₂₄N₂O₃S | [3] [8] |
Molecular Weight | 372.48 g/mol | [3] |
CAS Registry Number | 75472-91-2 (hydrochloride salt) | [8] |
IUPAC Name | (2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | [3] |
Bioactivity | ~40-50% of diltiazem’s calcium channel blocking activity | [1] [9] |
Pharmacologically, deacetyldiltiazem’s activity is not merely additive but dynamically integrated with diltiazem. In vitro studies confirm its contribution to coronary vasodilation and reduced myocardial oxygen demand—key mechanisms in antianginal efficacy [1] [4]. Its plasma concentration rises significantly during sustained diltiazem therapy, underscoring its role in the drug’s long-term clinical effects, particularly in hypertension and angina management [9].
The recognition of deacetyldiltiazem as a critical metabolite emerged alongside advances in understanding diltiazem’s complex metabolism. Initially developed in the 1970s and approved by the FDA in 1982, diltiazem’s metabolic fate became a focus as analytical techniques (e.g., high-performance liquid chromatography, mass spectrometry) revealed extensive hepatic biotransformation [4] [6]. Early in vivo studies identified deacetylation as a primary metabolic pathway, forming deacetyldiltiazem via carboxylesterases [4].
A pivotal shift occurred when research demonstrated that deacetyldiltiazem was not merely an intermediate but a pharmacologically significant entity with its own distinct metabolic and inhibitory profile. A landmark in vitro study using transfected human liver epithelial cells revealed a dramatic shift in cytochrome P450 (CYP) enzyme affinity between diltiazem and its metabolite (Table 2). While diltiazem is predominantly metabolized by CYP3A4 (via N-demethylation), deacetyldiltiazem exhibits a severalfold higher affinity for CYP2D6 (via O-demethylation), with a Km of approximately 5 µM compared to ~540 µM for CYP3A4 [6]. This discovery explained the interindividual variability in diltiazem response linked to CYP2D6 polymorphisms and positioned deacetyldiltiazem as a key player in diltiazem’s overall metabolic landscape.
Table 2: Key Enzymatic Affinities in Diltiazem vs. Deacetyldiltiazem Metabolism
Compound | Primary Metabolizing CYP Enzyme | Reaction Type | Affinity (Km) | Clinical Implication |
---|---|---|---|---|
Diltiazem | CYP3A4 | N-demethylation | ~100 µM (estimated) | Susceptible to CYP3A4 inhibitors (e.g., ketoconazole) |
Deacetyldiltiazem | CYP2D6 | O-demethylation | 5 µM | Subject to CYP2D6 genetic polymorphism variability |
Deacetyldiltiazem | CYP3A4 | N-demethylation | 540 µM | Minor pathway |
The historical understanding of benzothiazepine metabolism was further refined by recognizing the retrograde evolution of this pathway. Ancestral enzyme systems likely possessed broad substrate specificity, capable of processing both parent drugs and metabolites. Deacetyldiltiazem’s emergence reflects "substrate walking"—where primordial enzymes gradually specialized through gene duplication and divergence to handle specific molecules within the benzothiazepine scaffold [7] [10]. This evolutionary trajectory is evident in the metabolite’s altered enzyme affinity compared to diltiazem, suggesting divergent optimization.
Table 3: Metabolic Reactions and Evolutionary Trajectory of Deacetyldiltiazem
Reaction | Enzyme System | Evolutionary Mechanism | Functional Consequence |
---|---|---|---|
Deacetylation of Diltiazem | Carboxylesterases | Conservation of broad-spectrum hydrolytic activity | Activation of prodrug to pharmacophore |
O-demethylation of Deacetyldiltiazem | CYP2D6 (High affinity) | Gene duplication/divergence creating substrate specificity | Enhanced clearance variability due to CYP2D6 polymorphism |
N-demethylation of Deacetyldiltiazem | CYP3A4 (Low affinity) | Ancestral activity retained | Minor elimination pathway |
Recognition of deacetyldiltiazem’s significance led to its inclusion in pharmacopeial standards (e.g., United States Pharmacopeia) as a critical reference compound for monitoring diltiazem purity and impurity profiling in pharmaceutical formulations [5] [8]. Its status as a "pharmaceutical primary standard" underscores its established role in quality control and metabolic research within the benzothiazepine class, cementing its historical journey from a metabolic curiosity to a pharmacologically indispensable entity.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3